3-Pyridinamine, 2-chloro-N-(4-methylphenyl)-
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Overview
Description
3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- typically involves the reaction of 3-aminopyridine with 4-methylphenyl chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including the use of extraction and purification techniques to achieve high purity levels. The use of advanced equipment and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various halogenated pyridine compounds .
Scientific Research Applications
3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-pyridinamine: This compound is structurally similar but lacks the 4-methylphenyl group.
3-Amino-2-chloropyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
509953-51-9 |
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Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-N-(4-methylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c1-9-4-6-10(7-5-9)15-11-3-2-8-14-12(11)13/h2-8,15H,1H3 |
InChI Key |
ZOSAKMSHSYGBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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